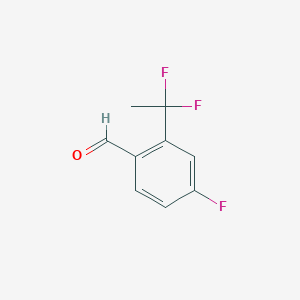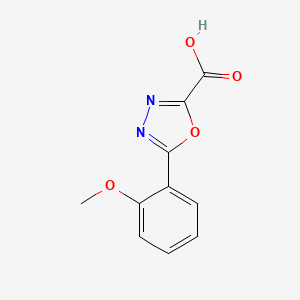
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like ethanol or methanol.
化学反応の分析
Types of Reactions: 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: In chemistry, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been studied for its antiglycation activity, which is relevant in the treatment of diabetes and related complications . Additionally, its derivatives have been evaluated for their antimicrobial and antioxidant properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as flame retardants and polymers. Its ability to form stable complexes with metals makes it valuable in material science .
作用機序
The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress.
類似化合物との比較
- 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 5-(2-Methoxyphenyl)-2-furoic acid
- 2-(2-Methoxyphenyl)-1,3,4-thiadiazole
Comparison: Compared to similar compounds, 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-5-3-2-4-6(7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
JGKPXQISMBSYGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


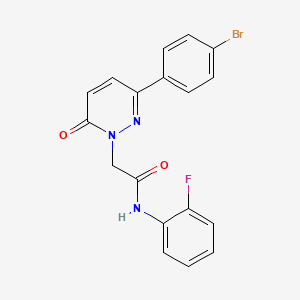
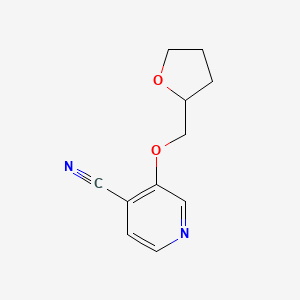
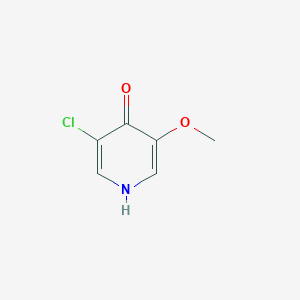
![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
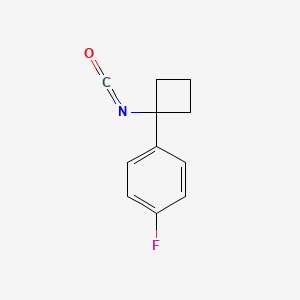
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
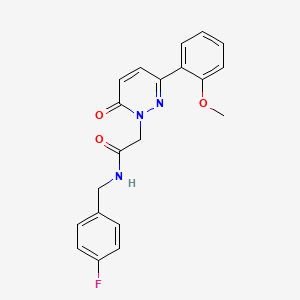

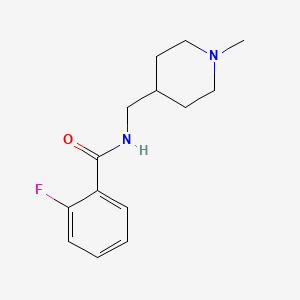
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
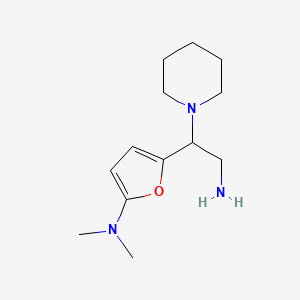
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
